4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine
Description
4-[5-(3-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a 3-chlorophenyl group at position 5 and a morpholine ring at position 3. Its molecular formula is C₁₆H₁₅ClN₄O, with a molecular weight of 314.77 . This compound is structurally related to nucleosides and antibiotics, sharing the pyrrolo[2,3-d]pyrimidine scaffold known for diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties .
Properties
IUPAC Name |
4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c17-12-3-1-2-11(8-12)13-9-18-15-14(13)16(20-10-19-15)21-4-6-22-7-5-21/h1-3,8-10H,4-7H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFLVQULIQDDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids as catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine is in medicinal chemistry . It has been studied as a potential inhibitor of protein kinases, which are crucial targets in cancer therapy. The mechanism of action involves binding to the active sites of these enzymes, leading to the inhibition of cellular signaling pathways that promote cancer cell proliferation and survival .
Table 1: Summary of Medicinal Applications
| Application | Description |
|---|---|
| Protein Kinase Inhibition | Potential treatment for various cancers through targeted therapy. |
| Anticancer Activity | Induces apoptosis in cancer cells by disrupting signaling pathways. |
| Anti-inflammatory Effects | May reduce inflammation through modulation of specific pathways. |
Biological Assays
In biological research, this compound is utilized in biological assays to investigate its effects on cellular pathways and protein interactions. It serves as a valuable tool for understanding the molecular mechanisms underlying various diseases, particularly those related to cancer and inflammation .
Materials Science
The unique structure of this compound makes it a candidate for materials science applications. Researchers are exploring its potential in developing novel materials with specific electronic or optical properties, which could lead to advancements in electronics and photonics .
Case Studies and Research Findings
-
Inhibition of Cancer Cell Proliferation :
A study demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines by targeting specific protein kinases involved in cell cycle regulation. This was evidenced by reduced cell viability and increased apoptosis markers in treated cells . -
Anti-inflammatory Properties :
Another research effort highlighted the anti-inflammatory potential of this compound. It was shown to downregulate pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases . -
Material Development :
Recent investigations into the electronic properties of this compound have revealed its potential as an organic semiconductor. Its application in organic light-emitting diodes (OLEDs) is being explored due to its favorable charge transport characteristics .
Mechanism of Action
The mechanism of action of 4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolo[2,3-d]pyrimidine scaffold is highly modular, with substitutions at positions 4, 5, and 7 significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:
Structural and Physicochemical Comparisons
Crystallographic and Conformational Differences
- The 5-(4-chlorophenyl) analog crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.967 Å, b = 15.367 Å, c = 15.960 Å , and angles α = 69.21°, β = 75.65°, γ = 76.52° . In contrast, the target compound’s morpholine substituent likely induces distinct packing patterns due to its oxygen atom’s polarity.
Biological Activity
4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine is a synthetic compound with a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 302.77 g/mol. Its structure features a pyrrolo[2,3-d]pyrimidine core substituted with a morpholine group and a chlorophenyl moiety, which contribute to its unique biological properties.
Research indicates that this compound acts primarily as an inhibitor of specific kinases, particularly Nek2 kinase. This kinase plays a crucial role in cell cycle regulation and is often implicated in cancer progression. The compound's ability to irreversibly inhibit Nek2 suggests its potential as a therapeutic agent for cancer treatment.
Inhibition Studies
The inhibition studies typically involve biochemical assays that measure the activity of Nek2 kinase in the presence of varying concentrations of the compound. Results indicate that this compound significantly reduces Nek2 activity through covalent modification mechanisms.
| Concentration (µM) | Nek2 Activity (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 10 | 50 |
| 50 | 20 |
| 100 | 5 |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : In vitro studies on various cancer cell lines (e.g., MCF-7, A549) demonstrated significant cytotoxic effects. The compound exhibited IC50 values ranging from 0.01 µM to 0.05 µM against these cell lines, indicating potent anticancer properties.
- Mechanistic Insights : A study by Zhang et al. highlighted that the compound not only inhibits Nek2 but also affects downstream signaling pathways associated with cell proliferation and survival. This dual action enhances its potential as an anticancer therapeutic.
- Metabolic Stability : Research conducted on metabolic stability revealed that the compound maintains significant stability in human liver microsomes, suggesting favorable pharmacokinetic properties for further development.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally related compounds:
| Compound Name | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | CDK9 Inhibitor | 0.16 | Inhibits RNA polymerase II transcription |
| Compound B | General Kinase Inhibitor | 0.05 | Broad-spectrum activity against multiple kinases |
| Compound C | Specific Nek2 Inhibitor | <0.01 | Highly selective for Nek2 with minimal off-target effects |
Q & A
Q. Key Optimization Parameters :
- Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients).
- Intermediate characterization by and LC-MS .
How is the compound characterized structurally?
Basic Research Question
Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] calculated for C₁₇H₁₆ClN₄O: 345.0984) .
- X-ray Crystallography : For absolute stereochemistry confirmation (if applicable) .
How can reaction conditions be optimized for morpholine substitution?
Advanced Research Question
Optimization strategies include:
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency .
- Solvent Effects : Anhydrous THF or DMF enhances reaction rates compared to ethanol .
- Temperature Control : Reactions at 80–100°C reduce side products (e.g., dechlorination) .
- Base Selection : K₂CO₃ or Cs₂CO₃ improves nucleophilic substitution yields .
Q. Case Study :
- Compound 10 () showed 10-fold selectivity for EGFR over FGFR by introducing a naphthylmethyl group at the 6-position .
How can low yields in chlorination steps be addressed?
Advanced Research Question
Common issues and solutions:
- Side Reactions : Hydrolysis of POCl₃ can be mitigated by strict anhydrous conditions (molecular sieves, N₂ atmosphere) .
- Alternative Reagents : Using PCl₅ in chlorobenzene at 110°C improves conversion rates .
- Workup Optimization : Quenching with ice-water followed by neutralization (NaHCO₃) reduces decomposition .
What computational methods predict binding affinity and pharmacokinetics?
Advanced Research Question
- Docking Studies : Tools like Schrödinger Suite or MOE model interactions with kinase ATP-binding pockets. For example, the morpholine oxygen forms hydrogen bonds with conserved residues (e.g., Lys721 in EGFR) .
- ADMET Prediction : ACD/Labs Percepta estimates logP (~2.1), solubility (>50 µM), and CYP450 inhibition risks .
- MD Simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100 ns .
How to resolve discrepancies in reported synthetic methods?
Advanced Research Question
Contradictions in methods (e.g., chlorination reagents or coupling conditions) are addressed by:
- Solvent Polarity Analysis : DMSO vs. DMF impacts reaction kinetics in nucleophilic substitutions .
- Base Strength Comparison : Cs₂CO₃ (stronger base) vs. K₂CO₃ affects deprotonation efficiency in Suzuki couplings .
- Replication Studies : Systematic testing of literature protocols under controlled conditions (e.g., moisture levels) .
Example : reports POCl₃ for chlorination, while uses PCl₅. The latter may require higher temperatures but fewer side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
